molecular formula C9H7F3N2O B12458541 (2-Trifluoromethylimidazo[1,2-a]pyridin-6-yl)methanol

(2-Trifluoromethylimidazo[1,2-a]pyridin-6-yl)methanol

Cat. No.: B12458541
M. Wt: 216.16 g/mol
InChI Key: VGYQRMALKCFOMA-UHFFFAOYSA-N
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Description

[2-(Trifluoromethyl)imidazo[1,2-a]pyridin-6-yl]methanol: is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-yl]methanol typically involves the condensation of 2-aminopyridine with an appropriate trifluoromethyl ketone under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, solvent recovery and recycling are crucial for cost-effective and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: PCC, Dess-Martin periodinane, and other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products:

Mechanism of Action

The mechanism of action of [2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function .

Properties

IUPAC Name

[2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c10-9(11,12)7-4-14-3-6(5-15)1-2-8(14)13-7/h1-4,15H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYQRMALKCFOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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